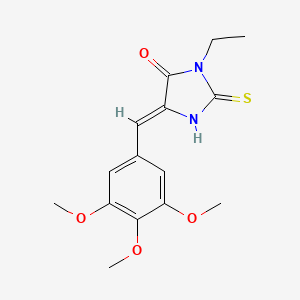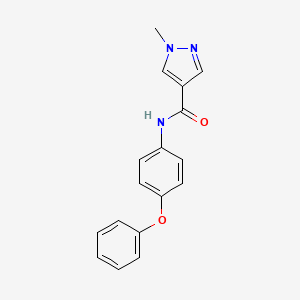![molecular formula C18H20N6S B10945399 9-ethyl-2-(1-ethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10945399.png)
9-ethyl-2-(1-ethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-2-(1-ethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines multiple rings, including pyrazole, benzothiophene, and triazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-2-(1-ethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactionsCommon reagents used in these steps include ethyl iodide, hydrazine hydrate, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-2-(1-ethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
9-ethyl-2-(1-ethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,
Properties
Molecular Formula |
C18H20N6S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
13-ethyl-4-(1-ethylpyrazol-3-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C18H20N6S/c1-3-11-5-6-12-14(9-11)25-18-15(12)17-20-16(22-24(17)10-19-18)13-7-8-23(4-2)21-13/h7-8,10-11H,3-6,9H2,1-2H3 |
InChI Key |
JWEDJDKIPWCYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=NN(C=C5)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(2-Bromophenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10945318.png)
![N-(2,5-dimethylphenyl)-2-({3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinecarbothioamide](/img/structure/B10945321.png)
![4-({[(3-Methoxypropyl)carbamothioyl]amino}methyl)benzoic acid](/img/structure/B10945323.png)
![5-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiophene-2-sulfonamide](/img/structure/B10945329.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10945341.png)
![N-[1-(1-Adamantyl)propyl]-2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetamide](/img/structure/B10945343.png)
![1-(difluoromethyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10945347.png)
![1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B10945348.png)

![(5Z)-3-butyl-5-({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10945379.png)

![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10945387.png)
![2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10945393.png)
![(2E)-3-[3-({[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]-1-(1,3-dimethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10945398.png)
